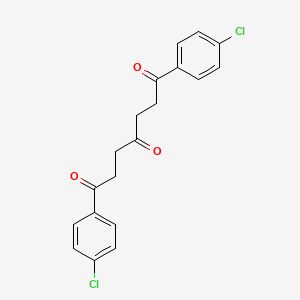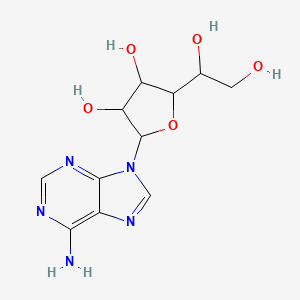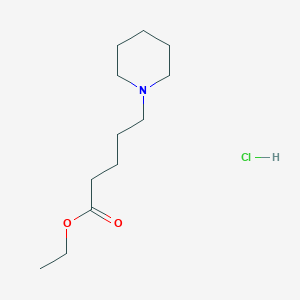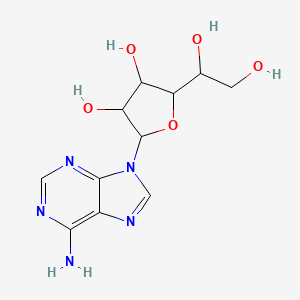
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate is a complex organic compound that features a benzothiazole ring fused with an imidazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Multicomponent Reactions: These reactions are efficient and reduce the need for multiple purification steps.
Molecular Hybridization Techniques: These techniques combine different molecular fragments to create the desired compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Imidazolidinone Derivatives: Such as 1,3-dimethyl-2-imidazolidinone.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate is unique due to its combined benzothiazole and imidazolidinone structures, which confer specific chemical and biological properties. This combination allows for a broader range of applications compared to compounds with only one of these structures .
Properties
CAS No. |
62564-62-9 |
|---|---|
Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl] acetate |
InChI |
InChI=1S/C14H13N3O4S/c1-8(18)21-14(12(19)16(2)13(20)17(14)3)11-15-9-6-4-5-7-10(9)22-11/h4-7H,1-3H3 |
InChI Key |
SHHVNEFMCGSJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C(=O)N(C(=O)N1C)C)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)






![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)

![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)



